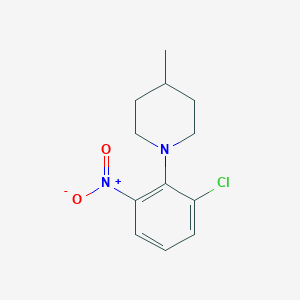

1-(2-Chloro-6-nitrophenyl)-4-methylpiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of “1-(2-Chloro-6-nitrophenyl)-4-methylpiperidine” is not explicitly mentioned in the sources I found .

Molecular Structure Analysis

The molecular structure of “this compound” is not explicitly mentioned in the sources I found .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the sources I found .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the sources I found .

Aplicaciones Científicas De Investigación

Material Science and Biochemistry Applications

The compound 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid, demonstrates significant utility in material science and biochemistry. It acts as an effective β-turn and 310/α-helix inducer in peptides, serving as a rigid electron spin resonance probe and fluorescence quencher. This suggests potential applications of structurally similar compounds, like 1-(2-Chloro-6-nitrophenyl)-4-methylpiperidine, in designing spin-labeled probes for studying biological molecules and materials (Toniolo, Crisma, & Formaggio, 1998).

Crystal Engineering and Nonlinear Optics

Compounds with nitrophenyl and pyridine moieties have been studied for their role in crystal engineering and the design of materials with nonlinear optical properties. For instance, molecular complexes formed between 4-hydroxy-4'-nitrobiphenyl/stilbene and 4-substituted pyridine-1-oxide have shown second harmonic generation activity, indicating their potential in creating noncentrosymmetric structures for optical applications. This highlights a possible research avenue for compounds like this compound in developing new materials for nonlinear optics (Muthuraman, Masse, Nicoud, & Desiraju, 2001).

Pharmacological Synthesis

Derivatives of methylpiperidine have been explored for their pharmacological properties. The synthesis of 4-(4-aminophenylamino)-2,2,6,6-tetramethylpiperidine through alkylation and hydrogenation processes, followed by reactions with various acids, points towards the exploration of methylpiperidine derivatives in drug development and synthesis of bioactive compounds. This implies that compounds with similar structures could be valuable in synthesizing new pharmaceutical agents (Mitskyavichyus & Beresnyavichyus, 1997).

Environmental Chemistry

In environmental chemistry, the photolysis of related compounds, such as 1-Chloro- and 1-Bromo-2,2,6,6-tetramethylpiperidines, leading to the formation of free nitroxyl radicals, has been studied. This reaction mechanism involving the intermediate formation of aminyl radicals and subsequent interactions with chlorine highlights the potential environmental and analytical applications of chloro-nitrophenyl-methylpiperidine derivatives in studying and mitigating pollutants (Kashparova, Vlasova, Zhukova, Kagan, & Il’chibaeva, 2007).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-chloro-6-nitrophenyl)-4-methylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c1-9-5-7-14(8-6-9)12-10(13)3-2-4-11(12)15(16)17/h2-4,9H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLQJMZOJIPGMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Fluorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B2863086.png)

![N-[3-(7,7-Dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2863094.png)

![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-phenyl-1-benzofuran-3-carboxamide](/img/structure/B2863097.png)

![2-(4-chlorophenoxy)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2863098.png)

![1'-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2863101.png)

![{[7-(2-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2863106.png)

![4-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2863108.png)